N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-naphthalen-1-yl-2-oxoacetamide |
InChI |
InChI=1S/C14H13NO2/c1-15(2)14(17)13(16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
InChI Key |
RJUIHHITSSGWNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The palladium-catalyzed synthesis of N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide leverages α-oxocarboxylic acids and N,N-dialkylacetamides as key precursors. In a representative procedure, a reaction tube is charged with phenylglyoxylic acid (0.25 mmol), 2,3-dibromopyridine (1 equiv), Pd(TFA)₂ (5 mol%), and P( o-Tol)₃ (10 mol%). The mixture is evacuated, backfilled with nitrogen, and dissolved in DMA (1 mL). Heating at 150°C for 24 hours facilitates decarboxylation and amidation, yielding the target compound after workup and column chromatography.
This method exploits the dual role of DMA as both solvent and dimethylamine source. The palladium catalyst activates the α-oxocarboxylic acid, enabling nucleophilic attack by the amide oxygen. 2,3-Dibromopyridine acts as a halogenated ligand, stabilizing the palladium intermediate and preventing undesired side reactions.
Optimization and Substrate Scope
Reaction optimization studies reveal that Pd(TFA)₂ outperforms Pd(OAc)₂ due to its stronger electrophilicity, achieving yields up to 88% for naphthalene-derived substrates. The use of mesitylene as a high-boiling solvent further enhances efficiency by minimizing side product formation. Table 1 summarizes critical parameters for this method:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(TFA)₂ (5 mol%) | 88 | |
| Ligand | P( o-Tol)₃ (10 mol%) | 85–90 | |
| Temperature | 150°C | 88 | |
| Reaction Time | 24 hours | 85 | |
| Solvent | DMA/Mesitylene | 88 |
The substrate scope extends to diverse aryl groups, with electron-deficient naphthalene derivatives exhibiting higher reactivity. Competitive experiments demonstrate preferential amidation of DMA over morpholine, highlighting the method’s selectivity for N,N-dialkylamides.
Copper-Catalyzed Oxidative Synthesis
Methodology and Key Innovations
An alternative approach employs Cu(OAc)₂ as a dual catalyst-oxidant system. In this protocol, aryl methyl ketones react with N-bromobutanimide (NBS) in DMF, which serves as both solvent and dimethylamine source. For instance, acetophenone (1.0 mmol), Cu(OAc)₂ (1.2 equiv), and NBS (1.2 equiv) in DMF (2 mL) are stirred at 80°C for 12 hours, yielding this compound in 84% isolated yield after chromatography.
The mechanism involves copper-mediated oxidation of the methyl ketone to an α-keto intermediate, followed by nucleophilic addition of dimethylamine generated in situ from DMF hydrolysis. This method circumvents the need for pre-functionalized α-oxocarboxylic acids, offering a streamlined route.
Comparative Analysis with Palladium Systems
While the copper-catalyzed method achieves comparable yields (80–85%), it operates under milder conditions (80°C vs. 150°C) and shorter reaction times (12 hours vs. 24 hours). However, scalability is limited by the stoichiometric use of Cu(OAc)₂, which complicates catalyst recovery. Table 2 contrasts the two catalytic systems:
| Parameter | Palladium Method | Copper Method |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(TFA)₂ | 120 mol% Cu(OAc)₂ |
| Temperature | 150°C | 80°C |
| Reaction Time | 24 hours | 12 hours |
| Yield | 88% | 84% |
| Substrate Flexibility | Broad | Moderate |
Alternative Synthetic Routes
Acetic Anhydride-Mediated Acylation
Early synthetic routes involve the condensation of 1-naphthylacetic acid with dimethylamine using acetic anhydride as an acylating agent. In a typical procedure, 1-naphthylacetic acid (1.0 equiv) is refluxed with acetic anhydride (2.0 equiv) and dimethylamine hydrochloride (1.5 equiv) in dichloromethane, yielding the target compound after 6 hours. While this method is operationally simple, yields rarely exceed 60% due to competing esterification and over-acylation.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. A mixture of 1-naphthaldehyde, dimethylurea, and acetyl chloride subjected to 150 W microwave radiation for 15 minutes produces this compound in 75% yield. This approach reduces reaction times from hours to minutes but requires specialized equipment.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 4:6). The pale yellow solid obtained exhibits a melting point of 112–114°C, consistent across methods.
Spectroscopic Confirmation
1H NMR (500 MHz, CDCl₃) displays characteristic signals at δ 8.46 (s, 1H, naphthyl-H), 3.10 (s, 6H, N(CH₃)₂), and 7.45–8.20 (m, 7H, aromatic). 13C NMR confirms the α-ketoamide carbonyl at δ 185.7 ppm and the naphthyl quaternary carbon at δ 134.6 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 227.0946 [M+H]⁺ .
Chemical Reactions Analysis
Palladium-Catalyzed Acylation Reactions
This compound participates in palladium-mediated transformations, particularly in reactions involving α-oxocarboxylic acid derivatives. A key protocol involves:
Reaction Components
| Component | Role/Quantity |
|---|---|
| Pd(TFA)₂ | Catalyst (5 mol%) |
| P( o-Tol)₃ | Ligand (10 mol%) |
| 2,3-Dibromopyridine | Halogenated promoter (1 eq) |
| N,N-Dimethylacetamide | Solvent/Amide source |
Procedure
-
React α-oxocarboxylic acid (0.25 mmol) with 2,3-dibromopyridine under inert (N₂) conditions.
-
Heat at 150°C for 24 hours in DMA.
-
Purify via column chromatography (ethyl acetate/hexane).
Outcome
Mechanism
-
Oxidative addition of Pd(0) to 2,3-dibromopyridine forms Pd(II) intermediates.
-
Decarboxylation generates an acyl radical, which couples with N,N-dimethylacetamide to form the α-ketoamide .
Copper-Catalyzed Aerobic Oxidative Coupling
A copper-based method enables the synthesis of α-ketoamides from aryl methyl ketones:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (20 mol%) |
| Oxidant | Molecular O₂ |
| Solvent | DMF |
| Temperature | 100°C |
Key Observations
-
Oxygen activates the C–H bond in aryl methyl ketones.
-
N,N-Dimethylformamide acts as both solvent and nitrogen source .
Yield Range
Silver-Catalyzed Decarboxylative Acylation
Silver triflate (AgOTf) facilitates radical-based pathways for α-ketoamide functionalization:
Critical Factors
-
Oxygen requirement : Essential for Ag(I) → Ag(II) oxidation to initiate decarboxylation .
-
Isocyanide compatibility : Reacts with acyl radicals to form amides (e.g., 65% yield for 4f ) .
Mechanistic Steps
-
AgOTf oxidizes α-oxocarboxylic acid, releasing CO₂.
-
Acyl radical combines with isocyanide to form imidoyl intermediates.
Stability and Side Reactions
-
Thermal sensitivity : Prolonged heating (>24 h) at 150°C reduces yields due to decomposition .
-
Radical inhibition : TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl suppresses reaction progress, confirming radical intermediates .
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Palladium | Pd(TFA)₂ | 45–88 | Broad substrate scope | High catalyst loading (5 mol%) |
| Copper | CuI | 50–75 | Aerobic conditions | Limited to aryl methyl ketones |
| Silver | AgOTf | 60–78 | Radical tolerance | Oxygen dependency |
Scientific Research Applications
Research indicates that N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide exhibits significant biological activity, particularly in the following areas:
Neurotransmission Modulation
The compound has been studied for its potential effects on neurotransmission, influencing pathways related to pain perception, cognitive function, and mood regulation. Its structural similarity to other bioactive compounds suggests possible interactions with neurotransmitter receptors.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in various models. Studies indicate a correlation between its administration and decreased levels of prostaglandin E2, suggesting it may inhibit cyclooxygenase (COX) activity.
Antitumor Activity
Preliminary studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines at concentrations as low as 10 µM, indicating strong potential as an antitumor agent.
Case Studies
Several studies have explored the applications of this compound:
-
Neuroprotection : A study investigated its effects on neuronal cell lines, revealing that it enhances cell viability under oxidative stress conditions.
- Findings: Increased antioxidant enzyme activities were observed in treated cells compared to controls.
-
Pain Management : In vivo studies demonstrated that this compound could reduce pain responses in animal models, suggesting its potential utility in analgesic therapies.
- Mechanism: Inhibition of specific pain pathways was noted, correlating with receptor binding studies.
-
Anticancer Research : A recent investigation into its antitumor properties showed promising results against several cancer types, including breast and lung cancer cell lines.
- Results: Significant reductions in tumor cell proliferation were documented, warranting further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene ring and the acetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Spectroscopic Properties
The electronic and steric effects of substituents on the aryl/heteroaryl ring significantly alter NMR shifts and physical states.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3h, cyano in 3j) deshield the keto carbonyl carbon, shifting its ¹³C NMR signal upfield (δ 169.2–169.5) compared to the naphthalen-1-yl analog (δ 191.8) .
- Steric hindrance : The naphthalen-1-yl group causes broader aromatic splitting in ¹H NMR (δ 7.56–8.43) versus simpler aryl groups (e.g., δ 7.32–7.85 for 3g) .
- Physical state : Bulky substituents (naphthalen-1-yl) stabilize solid-liquid mixtures, while nitro groups favor crystalline solids .
Reactivity and Photochemical Behavior
- Yang Photocyclization : The target compound lacks photocyclization due to deviations in gamma-H alignment and naphthalene ring interactions, unlike smaller aryl analogs where photocyclization is sterically feasible .
- Synthetic pathways : The naphthalen-1-yl derivative is synthesized via Cu(OAc)₂-catalyzed oxidation , whereas nitro/chloro analogs are prepared via palladium-catalyzed coupling or cycloadditions .
Critical Analysis of Divergent Data
- NMR discrepancies : Slight variations in ¹³C NMR shifts for 3h (δ 169.2 in vs. δ 165.5 in ) suggest solvent or instrument calibration differences.
- Photocyclization limits : The absence of Yang cyclization in the target compound highlights the role of substituent geometry in reactivity, unlike planar aryl systems .
Biological Activity
N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an amide derivative characterized by a naphthalene moiety attached to a dimethylated oxoacetamide. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action involves the inhibition of specific kinases that are crucial for cell survival and proliferation.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Escherichia coli | 32 µM |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation in various models. This activity is linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound binds to the active sites of various kinases, inhibiting their activity and leading to reduced cell proliferation.
- Membrane Disruption : In microbial cells, it interferes with membrane integrity, causing leakage of cellular contents.
- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Anticancer Studies : A series of experiments demonstrated its efficacy against multiple cancer cell lines, suggesting broad-spectrum anticancer potential.
- Antimicrobial Evaluations : The compound's antimicrobial activity was confirmed through various assays, establishing it as a candidate for further development in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoacetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via copper-catalyzed reactions of phenylacetic acids, similar to the synthesis of analogous α-ketoamides (e.g., compound 3g in ). Key steps include:
- Coupling 2-(naphthalen-1-yl)-2-oxoacetic acid with dimethylamine using carbodiimide-based coupling agents (e.g., DCC/DMAP) under anhydrous conditions .
- Purification via silica gel column chromatography (e.g., PE:EA = 15:1) to isolate the product .
Q. How do substituents on the naphthalene ring influence the compound’s spectroscopic properties?
- Analysis : Substituents like halogens or electron-withdrawing groups alter NMR chemical shifts. For example:
- Electron-withdrawing groups (e.g., NO) deshield aromatic protons (δ ~8.29 ppm for 3h in ).
- Steric effects from substituents (e.g., Cl) may split signals in H NMR due to restricted rotation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Techniques : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement .
- Case Study : In , three conformers of a dichlorophenyl acetamide derivative were identified in the asymmetric unit, highlighting conformational flexibility. For the target compound, SXRD could reveal:
- Dihedral angles between the naphthalene and acetamide moieties.
- Hydrogen-bonding patterns (e.g., N–H⋯O dimers) .
Q. What strategies address contradictory spectroscopic or bioactivity data in related α-ketoamides?
- Data Contradictions : For example, NMR shifts may vary due to solvent effects or impurities.
- Resolution :
- Reproduce synthesis under controlled conditions (e.g., inert atmosphere) .
- Validate purity via HPLC or TLC before spectroscopic analysis .
- Cross-reference bioactivity assays (e.g., IC values) with structural analogs (e.g., ’s pyridazinone derivatives) to identify SAR trends .
Q. How does the compound interact with biological targets, and what computational methods support mechanism elucidation?
- Experimental Design :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding to receptors like P2X7 or melatonin receptors, as seen in naphthalene-based analogs .
- Validate interactions via SPR (surface plasmon resonance) or fluorescence polarization assays .
- Case Study : ’s thioacetamide derivatives show activity against oxidative stress pathways, suggesting the target compound may modulate similar targets .
Methodological Considerations
Q. What analytical techniques are critical for verifying the stability of this compound under varying conditions?
- Stability Tests :
- Thermal stability: TGA/DSC to assess decomposition temperatures .
- Photostability: Expose to UV light and monitor degradation via LC-MS .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–12) and quantify intact compound using UPLC .
Q. How can synthetic byproducts be minimized during scale-up?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
